![molecular formula C14H13Cl2NO2 B5653459 3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methyl-4-quinolinol CAS No. 67629-20-3](/img/structure/B5653459.png)
3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methyl-4-quinolinol
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Overview
Description
3-(3,3-Dichloro-2-propen-1-yl)-8-methoxy-2-methyl-4-quinolinol is a chemical compound that falls under the broader category of quinolinol derivatives. These compounds are known for their varied applications, including as intermediates in pharmaceutical and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of quinolinol derivatives involves multiple steps, including the reaction of quinolinolate ligands with appropriate reagents under controlled conditions. For instance, technetium(V) complexes of 8-quinolinolates have been synthesized by reacting the quinolinolate ligand with TcOX in methanol, indicating a method that could be adapted for synthesizing related compounds (Wilcox, Heeg, & Deutsch, 1984).
Molecular Structure Analysis
The molecular structure of related quinolinol compounds, such as technetium(V) 8-quinolinolate complexes, shows a distorted-octahedral coordination geometry, suggesting that similar structural characteristics may be found in 3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methyl-4-quinolinol. This gives insights into the ligand orientation and bonding configurations that could be applicable to the compound (Wilcox, Heeg, & Deutsch, 1984).
Chemical Reactions and Properties
The chemical reactions of quinolinol derivatives can include various substitutions and condensation reactions. For example, 2-Isopropyl-8-quinolinol was prepared through alkylation followed by demethylation, illustrating the type of chemical transformations that could be relevant for synthesizing and modifying 3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methyl-4-quinolinol (Kolobielski, 1966).
properties
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-8-9(6-7-12(15)16)14(18)10-4-3-5-11(19-2)13(10)17-8/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDKXMIBULUSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353983 |
Source
|
Record name | 4-Quinolinol, 3-(3,3-dichloro-2-propenyl)-8-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolinol, 3-(3,3-dichloro-2-propenyl)-8-methoxy-2-methyl- | |
CAS RN |
67629-20-3 |
Source
|
Record name | 4-Quinolinol, 3-(3,3-dichloro-2-propenyl)-8-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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